![molecular formula C9H14ClNS B13496156 (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a phenyl group attached to an ethanamine backbone, with a methylsulfanyl substituent on the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylsulfanyl)benzaldehyde and ®-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-(methylsulfanyl)benzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenylamine.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylamines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it may inhibit or activate enzymes involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-phenylethylamine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
2-(methylsulfanyl)benzaldehyde: Contains the methylsulfanyl group but lacks the ethanamine backbone.
4,4’-Difluorobenzophenone: Another phenylamine derivative with different substituents and properties.
Uniqueness
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both the methylsulfanyl group and the ethanamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClNS |
|---|---|
Poids moléculaire |
203.73 g/mol |
Nom IUPAC |
(1R)-1-(2-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
GPMZMZPYRVUYCC-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1SC)N.Cl |
SMILES canonique |
CC(C1=CC=CC=C1SC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


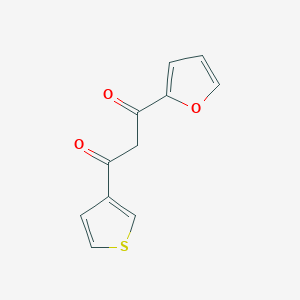
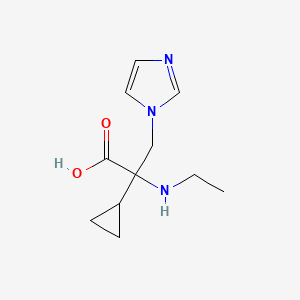

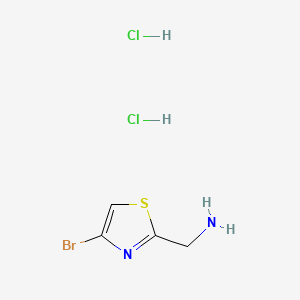

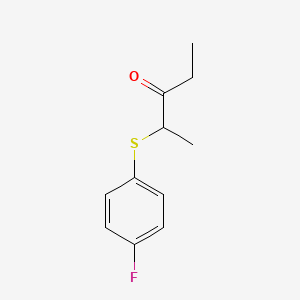
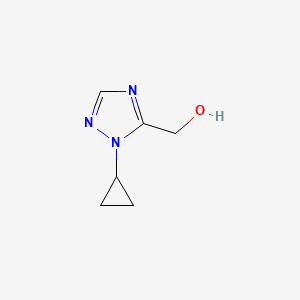
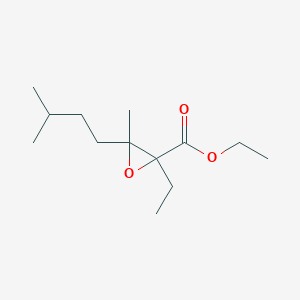
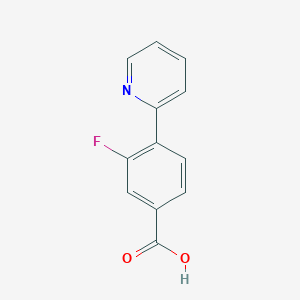
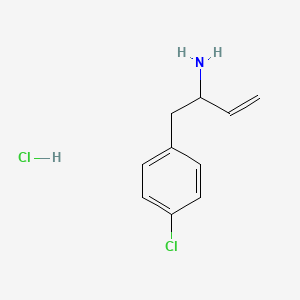


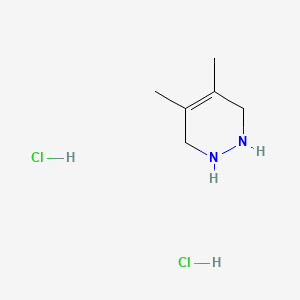
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
